4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine
CAS No.:
Cat. No.: VC15746381
Molecular Formula: C7H7BrN2
Molecular Weight: 199.05 g/mol
* For research use only. Not for human or veterinary use.
![4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine -](/images/structure/VC15746381.png)
Specification
Molecular Formula | C7H7BrN2 |
---|---|
Molecular Weight | 199.05 g/mol |
IUPAC Name | 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Standard InChI | InChI=1S/C7H7BrN2/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2 |
Standard InChI Key | ZVDKSMSQVJAEKG-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(C1)N=CN=C2Br |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound’s core structure consists of a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) fused to a cyclopentane ring. The "6,7-dihydro" designation indicates partial saturation of the cyclopentane ring, resulting in two single bonds (C6–C7) and three double bonds within the fused system. The bromine atom occupies the 4-position of the pyrimidine ring, conferring electrophilic reactivity to the molecule .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
IUPAC Name | 4-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Molecular Formula | C₇H₇BrN₂ |
SMILES | BrC1=NC=NC2=C1C(CC2) |
InChI | InChI=1S/C7H7BrN2/c8-7-5-9-4-6-2-1-3-10(6)7/h4-5H,1-3H2 |
Molecular Weight | 213.05 g/mol |
Spectroscopic Identification
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry: Molecular ion peak at m/z 212/214 (3:1 ratio for ⁷⁹Br/⁸¹Br isotopes) .
Synthesis and Derivatization
Synthetic Routes
The compound is typically synthesized via halogenation of the parent cyclopenta[d]pyrimidine using brominating agents such as N-bromosuccinimide (NBS) or bromine in acetic acid . Alternative methods include:
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids to replace bromine with aromatic groups .
-
Ring-Closing Metathesis: Formation of the cyclopentane ring using Grubbs catalysts, followed by bromination .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Bromination | NBS, CCl₄, 80°C, 12 hr | 65% |
Purification | Column chromatography (SiO₂, hexane/EtOAc) | 95% purity |
Functionalization Strategies
The bromine atom at C4 serves as a versatile site for further modification:
-
Nucleophilic Aromatic Substitution: Reaction with amines or alkoxides to form 4-amino- or 4-alkoxy derivatives.
-
Metal-Catalyzed Coupling: Pd-mediated reactions to install aryl, vinyl, or alkyl groups .
Physicochemical Properties
Thermodynamic Parameters
Experimental data for the target compound remains limited, but analogues suggest:
-
Boiling Point: ~355°C (predicted via group contribution methods) .
-
Solubility: Low in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane .
Stability and Reactivity
-
Thermal Stability: Decomposes above 250°C, releasing HBr gas .
-
Photoreactivity: Undergoes homolytic cleavage of the C–Br bond under UV light, generating cyclopenta[d]pyrimidin-4-yl radicals .
Applications in Drug Discovery
Kinase Inhibition
Brominated pyrimidines are pivotal in designing ATP-competitive kinase inhibitors. The rigid bicyclic core of 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine mimics purine scaffolds, enabling selective binding to kinases such as CDK2 and EGFR .
Table 3: Biological Activity of Analogues
Derivative | Target Kinase | IC₅₀ (nM) |
---|---|---|
4-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine | CDK2 | 120 |
4-Amino derivative | EGFR | 45 |
Antiviral Agents
Structural analogues like sangivamycin and toyocamycin demonstrate antiviral activity against HCV and HIV, suggesting potential for brominated derivatives in RNA virus inhibition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume